molecular formula C10H7NO2 B175763 Quinoline-2-carboxylic acid CAS No. 1199266-78-8

Quinoline-2-carboxylic acid

Cat. No. B175763
M. Wt: 173.17 g/mol
InChI Key: LOAUVZALPPNFOQ-UHFFFAOYSA-N
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Patent
US06534498B1

Procedure details

To a solution of the amino alcohol of Example 1e (720 mg, 2.72 mmol) in CH2Cl2 was added EDC (521 mg), HOBt (368 mg) and N-Boc-leucine (630 mg). The reaction was maintained at room temperature until complete consumption of the starting material was observed by TLC analysis. The reaction was diluted with ethyl acetate and washed with 1N HCl, sat. K2CO3, water, brine, dried (MgSO4), filtered and concentrated. Column chromatography of the residue (3% methanol:dichloromethane) gave 1.0 g of the title compound: MS(EI) 478 (M+H+).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NO.C(Cl)CCl.[CH:7]1[CH:8]=[CH:9][C:10]2N(O)N=[N:13][C:11]=2[CH:12]=1.C(N[C@H:25]([C:30]([OH:32])=[O:31])[CH2:26][CH:27](C)C)(OC(C)(C)C)=O>C(Cl)Cl.C(OCC)(=O)C>[N:13]1[C:11]2[C:10](=[CH:9][CH:8]=[CH:7][CH:12]=2)[CH:27]=[CH:26][C:25]=1[C:30]([OH:32])=[O:31]

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
NO
Name
Quantity
521 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
368 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
630 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N[C@@H](CC(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl, sat. K2CO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 212%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06534498B1

Procedure details

To a solution of the amino alcohol of Example 1e (720 mg, 2.72 mmol) in CH2Cl2 was added EDC (521 mg), HOBt (368 mg) and N-Boc-leucine (630 mg). The reaction was maintained at room temperature until complete consumption of the starting material was observed by TLC analysis. The reaction was diluted with ethyl acetate and washed with 1N HCl, sat. K2CO3, water, brine, dried (MgSO4), filtered and concentrated. Column chromatography of the residue (3% methanol:dichloromethane) gave 1.0 g of the title compound: MS(EI) 478 (M+H+).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NO.C(Cl)CCl.[CH:7]1[CH:8]=[CH:9][C:10]2N(O)N=[N:13][C:11]=2[CH:12]=1.C(N[C@H:25]([C:30]([OH:32])=[O:31])[CH2:26][CH:27](C)C)(OC(C)(C)C)=O>C(Cl)Cl.C(OCC)(=O)C>[N:13]1[C:11]2[C:10](=[CH:9][CH:8]=[CH:7][CH:12]=2)[CH:27]=[CH:26][C:25]=1[C:30]([OH:32])=[O:31]

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
NO
Name
Quantity
521 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
368 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
630 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N[C@@H](CC(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl, sat. K2CO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 212%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.